3-[4-(DIFLUOROMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Overview
Description
3-[4-(DIFLUOROMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIFLUOROMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method involves the use of oxazino pyridine intermediates, which are easily accessed from pyridines. The difluoromethylation can be achieved through a radical process, and the selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIFLUOROMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the difluoromethyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of functional groups with other substituents.
Scientific Research Applications
3-[4-(DIFLUOROMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has several scientific research applications, including:
Biology: It is studied for its interactions with biological molecules and potential as a bioactive compound.
Industry: It may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[4-(DIFLUOROMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities with 3-[4-(DIFLUOROMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER and have been studied for their potential as fibroblast growth factor receptor inhibitors.
Difluoroalkanes: Compounds with difluoromethyl groups, such as gem-difluoroalkanes, exhibit similar chemical properties and are used in various synthetic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethyl and methoxyphenyl groups enhances its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c1-8-13-11(14(16)17)7-12(18-15(13)21-19-8)9-4-3-5-10(6-9)20-2/h3-7,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFPHWRLDLYOAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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